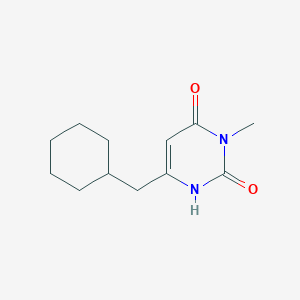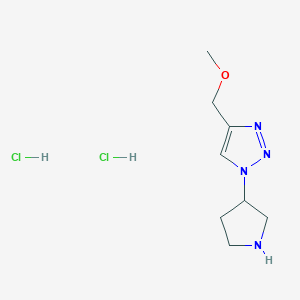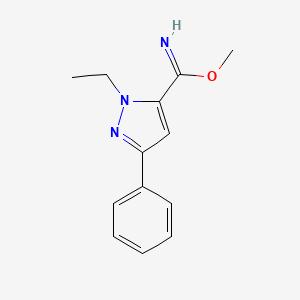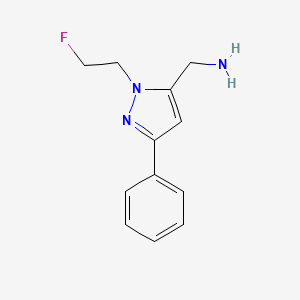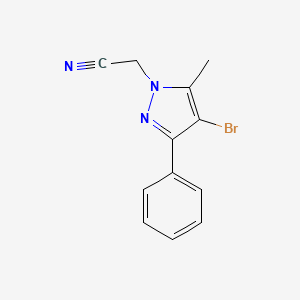
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and trifluoromethylbenzenes are classes of compounds that contain a trifluoromethyl (-CF3) group . They are important ingredients for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethylpyridines and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the physical and chemical properties of the compounds it is part of .Applications De Recherche Scientifique
Pharmaceuticals: Antifungal Applications
The trifluoromethyl group is known for its significance in medicinal chemistry, particularly in antifungal agents. Compounds like 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be utilized in the synthesis of potential antimycotic agents. These agents are tested against a range of fungal strains to determine their efficacy. The presence of the trifluoromethyl group can enhance the biological activity of these compounds, making them potent candidates for new antifungal drugs .
Organic Synthesis: Building Blocks
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be a precursor for various organic reactions, leading to the creation of a diverse array of organic compounds. Its azidomethyl group, in particular, can undergo click chemistry reactions, which are widely used in synthesizing complex molecules .
Drug Development: Pharmacophore Enhancement
The trifluoromethyl group is a common pharmacophore in drug design due to its lipophilicity and ability to form strong hydrogen bonds. Incorporating this group into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and selectivity .
Agrochemicals: Pesticide Synthesis
Compounds with a trifluoromethyl group are often used in the development of agrochemicals, including pesticides. The unique properties of the trifluoromethyl group can contribute to the stability and effectiveness of pesticides, providing protection against a wide range of agricultural pests .
Mécanisme D'action
Safety and Hazards
While specific safety data for “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups can pose various hazards. For example, they can be combustible, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects .
Orientations Futures
Propriétés
IUPAC Name |
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWAJWPZPBJYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



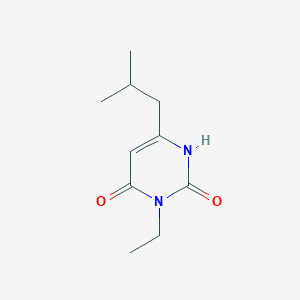
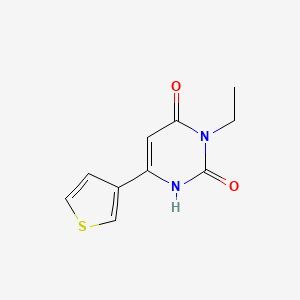
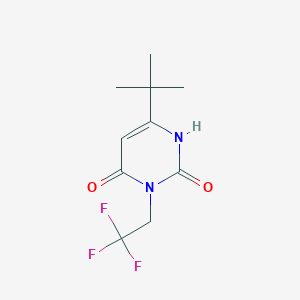

![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
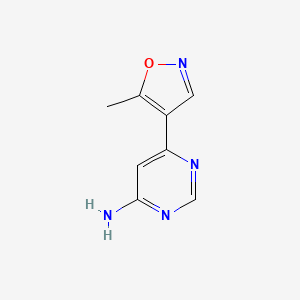
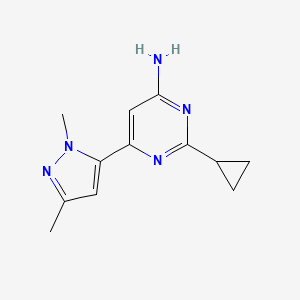
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
